N~2~-Acetyl-N-morpholin-4-yl-L-alpha-asparagine
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Overview
Description
N~2~-Acetyl-N-morpholin-4-yl-L-alpha-asparagine is a chemical compound with the molecular formula C10H17N3O5 It is a derivative of asparagine, an amino acid, and contains both acetyl and morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Acetyl-N-morpholin-4-yl-L-alpha-asparagine typically involves the reaction of L-alpha-asparagine with acetic anhydride and morpholine . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N2-Acetyl-N-morpholin-4-yl-L-alpha-asparagine may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified using techniques such as chromatography and crystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-Acetyl-N-morpholin-4-yl-L-alpha-asparagine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl and morpholine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N2-Acetyl-N-morpholin-4-yl-L-alpha-asparagine oxide.
Reduction: Formation of N2-Acetyl-N-morpholin-4-yl-L-alpha-asparagine alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-Acetyl-N-morpholin-4-yl-L-alpha-asparagine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Mechanism of Action
The mechanism of action of N2-Acetyl-N-morpholin-4-yl-L-alpha-asparagine involves its interaction with specific molecular targets and pathways. The acetyl and morpholine groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The compound may also participate in biochemical reactions, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-Acetylmorpholine: A simpler compound with similar acetyl and morpholine groups.
Morpholin-4-yl-acetic acid: Contains a morpholine ring and an acetic acid group.
Uniqueness
N~2~-Acetyl-N-morpholin-4-yl-L-alpha-asparagine is unique due to its combination of an acetyl group, a morpholine ring, and an asparagine backbone. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
CAS No. |
61980-10-7 |
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Molecular Formula |
C10H17N3O5 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
(3S)-3-acetamido-4-(morpholin-4-ylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H17N3O5/c1-7(14)11-8(6-9(15)16)10(17)12-13-2-4-18-5-3-13/h8H,2-6H2,1H3,(H,11,14)(H,12,17)(H,15,16)/t8-/m0/s1 |
InChI Key |
WQNOAWUYPFCADV-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)NN1CCOCC1 |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NN1CCOCC1 |
Origin of Product |
United States |
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